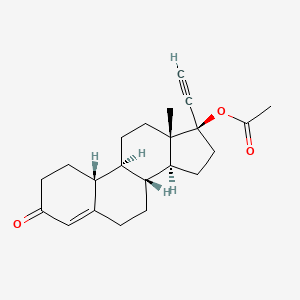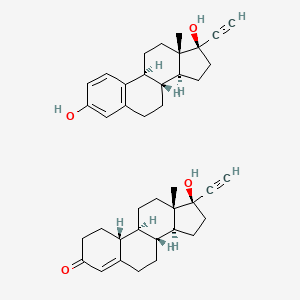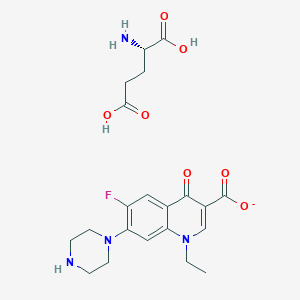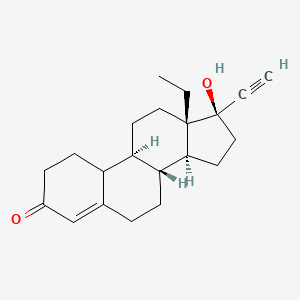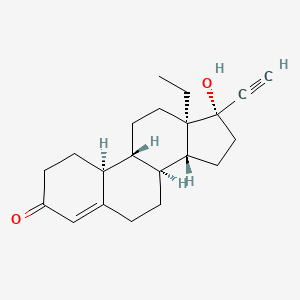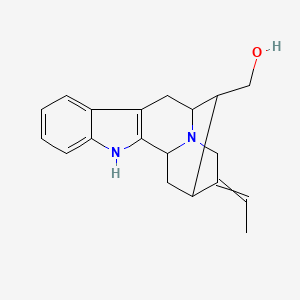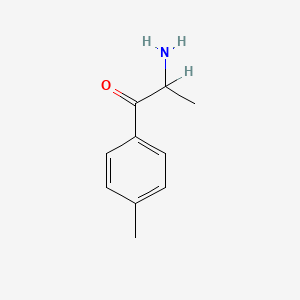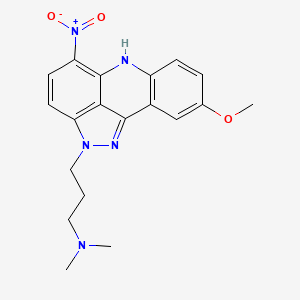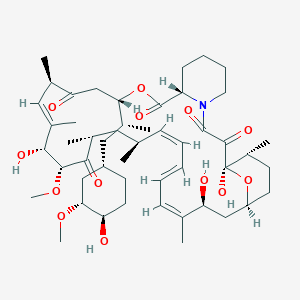
16-O-Desmetilsirolimus
Descripción general
Descripción
Novolimus is a macrocyclic lactone with immunosuppressive and antiproliferative properties. It is a metabolite of sirolimus, which has been extensively used to prevent organ transplant rejection. Novolimus has been developed for use in drug-eluting stents to prevent restenosis, a condition where blood vessels narrow again after being treated with angioplasty.
Aplicaciones Científicas De Investigación
Novolimus has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on cell proliferation and immune response.
Medicine: Primarily used in drug-eluting stents to prevent restenosis. .
Industry: Utilized in the development of bioresorbable vascular scaffolds and other medical devices.
Mecanismo De Acción
Novolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition suppresses cytokine-driven cell proliferation, preventing the progression from the G1 phase to the S phase of the cell cycle. The molecular targets of Novolimus include mTOR and other regulatory kinases involved in cell growth and proliferation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
16-O-Demethylsirolimus interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 3A (CYP3A) subfamily mediated metabolism . The metabolic ratios of 16-O-Demethylsirolimus were found to be significantly correlated with sirolimus clearance .
Cellular Effects
It is known that sirolimus, the parent compound of 16-O-Demethylsirolimus, has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation .
Temporal Effects in Laboratory Settings
It is known that the metabolic ratios of 16-O-Demethylsirolimus and its metabolites change over time, suggesting that the compound’s effects may vary over time .
Dosage Effects in Animal Models
The effects of different dosages of 16-O-Demethylsirolimus in animal models have not been extensively studied. Studies on sirolimus, the parent compound, have shown that its effects can vary with dosage .
Metabolic Pathways
16-O-Demethylsirolimus is a metabolite of sirolimus, produced through the action of the CYP3A enzyme subfamily
Transport and Distribution
It is known that sirolimus, the parent compound, is widely distributed in the body and can cross the blood-brain barrier .
Subcellular Localization
It is known that sirolimus, the parent compound, can be found in various subcellular compartments due to its lipophilic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Novolimus is synthesized through the removal of a methyl group from carbon C16 of the macrocyclic lactone ring of sirolimus . This modification enhances its antiproliferative properties while maintaining its immunosuppressive effects.
Industrial Production Methods
In industrial settings, Novolimus is produced using a combination of chemical synthesis and biotechnological processes. The production involves the fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to obtain Novolimus .
Análisis De Reacciones Químicas
Types of Reactions
Novolimus undergoes various chemical reactions, including:
Oxidation: Novolimus can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the macrocyclic lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Novolimus, each with distinct biological activities .
Comparación Con Compuestos Similares
Novolimus belongs to the family of macrocyclic lactones, which includes compounds like sirolimus, everolimus, and zotarolimus. Compared to these compounds, Novolimus requires a lower concentration of both drug and polymer to achieve effective inhibition of neointimal hyperplasia . This makes it a potentially safer alternative with similar efficacy .
Similar Compounds
Sirolimus: The parent compound of Novolimus, used in organ transplant rejection and drug-eluting stents.
Everolimus: Another sirolimus derivative with similar applications in drug-eluting stents and cancer therapy.
Zotarolimus: Used in drug-eluting stents, known for its antiproliferative properties.
Novolimus stands out due to its lower required dosage and reduced polymer content, which may lead to improved safety profiles in clinical applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 16-O-Demethylsirolimus can be achieved by modifying the synthesis pathway of sirolimus. The key step involves the demethylation of the C-16 position of sirolimus to form the desired compound. This can be accomplished by using a suitable demethylating agent such as boron tribromide or boron trichloride. The reaction can be carried out under mild conditions to minimize side reactions and to obtain a high yield of the product.", "Starting Materials": [ "Sirolimus", "Boron tribromide", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Sirolimus is dissolved in chloroform and boron tribromide is added slowly with stirring at room temperature.", "The reaction mixture is then heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and poured into a mixture of ice and water.", "The resulting mixture is extracted with diethyl ether and the organic layer is washed with water and dried over sodium bicarbonate.", "The solvent is then removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain the pure 16-O-Demethylsirolimus." ] } | |
Número CAS |
151519-50-5 |
Fórmula molecular |
C50H77NO13 |
Peso molecular |
900.1 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |
Clave InChI |
ZHYGVVKSAGDVDY-HSIQEBKDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |
Apariencia |
Solid powder |
Pureza |
~80% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





